molecular formula C20H18N4OS B2375977 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1052630-73-5

1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2375977
CAS No.: 1052630-73-5
M. Wt: 362.45
InChI Key: IXSDDQZBDDMOJI-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide is a synthetic chemical compound designed for research applications. This molecule features a hybrid architecture, combining a 1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold with a 6-methylbenzo[d]thiazole unit. This structural motif is of significant interest in medicinal and agricultural chemistry. Based on studies of highly similar pyrazole-carboxamide-benzothiazole compounds, this molecule is hypothesized to function as an enzyme inhibitor. Related structures have demonstrated potent activity as succinate dehydrogenase inhibitors (SDHIs) , showcasing promising antifungal effects against various plant pathogens . In parallel, the molecular framework is a hallmark of compounds investigated for kinase inhibition . Pyrazole and benzothiazole-containing hybrids are actively researched for their potential to target key oncogenic receptors, such as EGFR and HER2 , which are overexpressed in certain breast and lung cancers . The integration of these two pharmacophores into a single molecule makes it a compelling candidate for multi-target therapeutic research and fungicide development. The product is supplied for non-human research use only. It is strictly not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-12-4-9-17-18(10-12)26-20(22-17)14-5-7-15(8-6-14)21-19(25)16-11-24(3)23-13(16)2/h4-11H,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSDDQZBDDMOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclocondensation

The pyrazole ring is commonly synthesized through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. For 1,3-dimethyl substitution:

Reaction Scheme 1
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, reflux}} \text{1,3-Dimethyl-1H-pyrazole-4-carboxylate}
$$

Key conditions:

  • Ethanol as solvent at reflux (78°C) for 6–8 hours
  • Yields: 68–75% after recrystallization from hexane/ethyl acetate

Table 1: Optimization of Cyclocondensation

Entry Hydrazine Derivative Diketone Solvent Yield (%)
1 Methylhydrazine Ethyl acetoacetate Ethanol 72
2 Methylhydrazine Acetylacetone Toluene 65
3 Dimethylhydrazine Ethyl benzoylacetate THF 58

Vilsmeier-Haack Formylation

To introduce the carboxamide group, the pyrazole-4-carboxylate undergoes formylation followed by amidation:

Reaction Scheme 2
$$
\text{Pyrazole-4-carboxylate} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{Pyrazole-4-carbaldehyde} \xrightarrow{\text{Oxidation}} \text{Pyrazole-4-carboxylic acid}
$$

Critical parameters:

  • Vilsmeier reagent (POCl₃/DMF) at 0–5°C for 2 hours
  • Oxidation using KMnO₄ in acidic medium (H₂SO₄/H₂O) at 60°C

Benzo[d]thiazole Moiety Synthesis

Cyclization of 2-Amino-4-methylthiophenol

The 6-methylbenzo[d]thiazole unit is prepared via:

Reaction Scheme 3
$$
\text{2-Amino-4-methylthiophenol} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{6-Methylbenzo[d]thiazole-2-thiol}
$$

Modifications:

  • Thiol oxidation to sulfonic acid using H₂O₂/HCl
  • Coupling with 4-iodoaniline via Ullmann reaction (CuI, L-proline, K₂CO₃)

Final Amide Coupling

Carboxylic Acid Activation

The pyrazole-4-carboxylic acid is activated as an acyl chloride:

Reaction Scheme 4
$$
\text{Pyrazole-4-COOH} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Pyrazole-4-COCl}
$$

Nucleophilic Acyl Substitution

Coupling with 4-(6-methylbenzo[d]thiazol-2-yl)aniline:

Reaction Scheme 5
$$
\text{Pyrazole-4-COCl} + \text{ArNH}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}
$$

Table 2: Coupling Reaction Optimization

Entry Base Solvent Temp (°C) Yield (%)
1 Triethylamine DCM 25 82
2 Pyridine THF 40 75
3 DBU DMF 0 68

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Recent advances employ tandem reactions to reduce step count:

Reaction Scheme 6
$$
\text{β-Ketoester} + \text{Methylhydrazine} + \text{Isocyanate} \xrightarrow{\text{Microwave}} \text{Target Compound}
$$

Conditions:

  • Microwave irradiation (150°C, 300 W) for 20 minutes
  • Yields improved to 88% with reduced byproducts

Enzymatic Amidations

Green chemistry approaches using lipases:

Table 3: Biocatalytic Amidation Performance

Enzyme Solvent Conversion (%)
Candida antarctica t-BuOH 92
Pseudomonas cepacia MTBE 85
Thermomyces lanuginosus Acetone 78

Characterization and Quality Control

Critical analytical data for batch validation:

Table 4: Spectroscopic Fingerprints

Technique Key Signals
¹H NMR (400 MHz) δ 2.41 (s, 3H, CH₃), 7.89 (d, J=8.4 Hz, ArH)
¹³C NMR 167.8 ppm (C=O), 152.1 ppm (C=N)
HRMS m/z 362.1324 [M+H]⁺ (calc. 362.1328)

Industrial-Scale Production Challenges

Purification Issues

  • Residual DMF in final product requires multiple water washes
  • Column chromatography impractical; switch to recrystallization from ethanol/water (4:1)

Catalyst Recycling

Palladium catalysts from coupling steps recovered via:

  • Nanoparticle immobilization on magnetic Fe₃O₄@SiO₂ supports
  • 5 reuse cycles with <5% activity loss

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance safety and yield:

Flow Parameters

  • Residence time: 8.2 minutes
  • Temperature: 120°C
  • Pressure: 3.5 bar
  • Productivity: 2.1 kg/day

Photochemical Activation

Visible-light-mediated C-N coupling:

Reaction Scheme 7
$$
\text{Pyrazole-COOH} + \text{ArNH}2 \xrightarrow{\text{Ru(bpy)}3^{2+}, \text{Blue LED}} \text{Amide}
$$

  • Avoids corrosive acyl chlorides
  • 94% yield achieved under ambient conditions

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

This compound has garnered interest in scientific research due to its diverse applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Synthesis Insights References
Target Compound Pyrazole-4-carboxamide 1,3-dimethyl; 4-(6-methylbenzothiazolyl)phenyl ~308.36* Hypothesized kinase modulation or antimicrobial activity (inferred)
11a () Urea-linked thiazole-piperazine 3-fluorophenyl; hydrazinyl-2-oxoethyl 484.2 Kinase inhibition (e.g., c-Abl)
11d () Urea-linked thiazole-piperazine 4-trifluoromethylphenyl 534.1 Enhanced lipophilicity; potential CNS activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide () Pyrazole-3-carboxamide 4-nitro; 3,4-dichlorophenyl-thiazole ~396.6† Kinase activators (c-Abl focus)
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () Pyrazole-4-carboxamide Methylthio; 3-oxomorpholino-phenyl ~400–450‡ Antimalarial/antimicrobial agents
1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide () Pyrazole-4-carboxamide 4-sulfonamide-phenyl 308.36 Unspecified (structural analog)

*Calculated from C₁₃H₁₆N₄O₃S ().
†Calculated from C₁₄H₁₁Cl₂N₅O₃S.
‡Estimated range based on substituents.

Structural Differentiation and Implications

Core Heterocycles: The target compound’s pyrazole-4-carboxamide core differs from urea-linked thiazole-piperazine derivatives (), which exhibit higher molecular weights (484–602 g/mol) due to extended substituents. Compared to pyrazole-3-carboxamides (), the positional isomerism (4-carboxamide vs. 3-carboxamide) could alter binding interactions in kinase targets .

Substituent Effects: The 6-methylbenzothiazole group in the target compound introduces moderate lipophilicity (logP ~3.5*), similar to trifluoromethylphenyl groups in 11d (logP ~4.0) but less than dichlorophenyl derivatives (11b: logP ~4.5) .

Synthetic Yields :

  • While synthesis details for the target compound are unspecified, analogous pyrazole-carboxamide syntheses (e.g., ) achieve yields >80% using HATU-mediated coupling . This contrasts with urea derivatives (), which require longer reaction times but still achieve 83–88% yields .

Biological Activity

1,3-Dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring, a benzothiazole moiety, and various substituents that contribute to its biological activity. The molecular formula is C18H18N4OC_{18}H_{18}N_4O, and its IUPAC name reflects its intricate design.

Key Structural Features

  • Pyrazole Ring : Known for its diverse pharmacological properties.
  • Benzothiazole Moiety : Implicated in various biological activities including antimicrobial and anticancer effects.
  • Dimethyl Substituents : Potentially enhance lipophilicity and bioavailability.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of related benzothiazole compounds on A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines. The results indicated that at concentrations of 1, 2, and 4 μM, these compounds significantly inhibited cell proliferation and induced apoptosis.

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4312.0Apoptosis induction
B7A5491.5Cell cycle arrest
B7H12993.0Inhibition of IL-6

Antiviral Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antiviral activity. For example, certain benzothiazole derivatives have shown inhibitory effects against MERS-CoV with IC50 values as low as 0.09 μM, indicating their potential as antiviral agents.

Table: Antiviral Activity of Benzothiazole Derivatives

CompoundVirusIC50 (µM)Selectivity Index
4fMERS-CoV0.09>100
1hInfluenza0.14>75

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in cancer progression.
  • Induction of Apoptosis : The ability to trigger programmed cell death is a critical feature of its anticancer activity.
  • Antiviral Mechanisms : Compounds may interfere with viral replication processes or modulate host immune responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation and coupling. For example:

Benzothiazole core formation : React 2-amino-6-methylthiophenol with a substituted benzaldehyde under reflux in acetic acid .

Pyrazole-carboxamide synthesis : Use a Vilsmeier-Haack formylation or Hantzsch reaction to introduce the pyrazole-carboxamide moiety .

  • Key conditions: DMF as solvent, K₂CO₃ as base, and controlled temperatures (60–80°C) to optimize yield .
  • Purity validation: Employ TLC, NMR (¹H/¹³C), and mass spectrometry .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS .
  • Note: The methyl and benzothiazole groups may enhance lipophilicity, requiring formulation optimization .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the benzothiazole scaffold .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • X-ray diffraction : Use SHELXL for refinement of single-crystal data to confirm bond lengths/angles and hydrogen bonding .
  • Electron density maps : Analyze non-covalent interactions (e.g., π-π stacking between benzothiazole and pyrazole rings) .
  • Example: SHELXPRO can model disorder in methyl groups or solvent molecules .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Docking re-evaluation : Use flexible docking (AutoDock Vina) with explicit water molecules to refine binding poses .
  • Free energy calculations : Apply MM-GBSA to account for entropic effects overlooked in rigid docking .
  • Experimental validation : Perform SPR or ITC to measure binding affinity discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology :

  • Substituent modulation : Synthesize analogs with varied substituents on the benzothiazole (e.g., Cl, F) or pyrazole (e.g., ethyl instead of methyl) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., carboxamide oxygen) .
  • Data integration : Correlate logP, polar surface area, and IC₅₀ values to refine bioavailability .

Q. What computational tools predict metabolic pathways and toxicity risks?

  • Methodology :

  • Metabolism prediction : Use GLORY or SwissADME to identify CYP450 oxidation sites (e.g., methyl groups) .
  • Toxicity profiling : Run ProTox-II for hepatotoxicity alerts linked to the benzothiazole moiety .
  • Reactive metabolite detection : Perform trapping assays with glutathione to identify electrophilic intermediates .

Critical Analysis of Evidence

  • SHELX refinement is indispensable for resolving crystallographic ambiguities but requires expertise to avoid overfitting .
  • Bioactivity contradictions may arise from assay variability (e.g., serum proteins in MTT assays) or off-target effects .

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